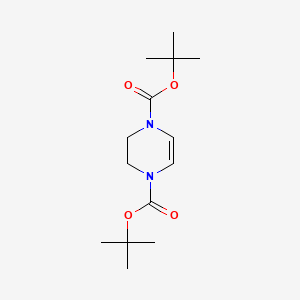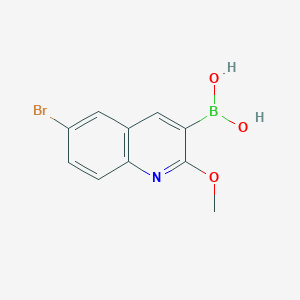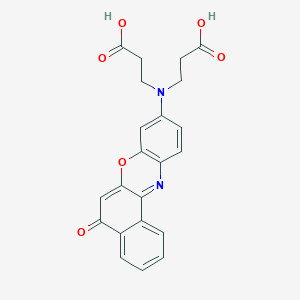
4,6-Difluoropyridine-2-carboxylic acid;sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4,6-difluoropyridine-2-carboxylate is a chemical compound with the CAS Number: 2173991-61-0 . It has a molecular weight of 181.07 and its IUPAC name is sodium 4,6-difluoropicolinate .
Molecular Structure Analysis
The InChI code for Sodium 4,6-difluoropyridine-2-carboxylate is 1S/C6H3F2NO2.Na/c7-3-1-4 (6 (10)11)9-5 (8)2-3;/h1-2H, (H,10,11);/q;+1/p-1 . This indicates the presence of sodium, fluorine, nitrogen, and oxygen atoms in the compound.Physical And Chemical Properties Analysis
Sodium 4,6-difluoropyridine-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
4,6-Difluoropyridine-2-carboxylic acid;sodium salt has a wide range of applications in scientific research and development. It has been used in the synthesis of organic compounds, including pharmaceuticals and dyes, as well as in the development of new drugs. Additionally, this compound has been used in the study of enzyme kinetics, in the development of new catalysts, and in the study of protein structure and function.
作用機序
The mechanism of action of 4,6-Difluoropyridine-2-carboxylic acid;sodium salt is not yet fully understood. However, it is believed that the fluorinated pyridine-2-carboxylic acid moiety of this compound is responsible for its unique properties. This moiety is thought to interact with proteins and enzymes, enabling the molecule to act as a catalyst or inhibitor in various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, and it has been used to study the effects of drugs on the central nervous system. Additionally, this compound has been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the immune system.
実験室実験の利点と制限
4,6-Difluoropyridine-2-carboxylic acid;sodium salt has several advantages for use in lab experiments and research applications. It is relatively easy to synthesize, and it has a wide range of applications in scientific research and development. Additionally, this compound is relatively inexpensive, making it a cost-effective option for use in lab experiments. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is not very stable and can decompose over time. Additionally, it can be toxic if mishandled or if it comes into contact with certain chemicals.
将来の方向性
There are a number of potential future directions for the use of 4,6-Difluoropyridine-2-carboxylic acid;sodium salt in research and development. It could be used in the development of new drugs or in the study of enzyme kinetics. Additionally, this compound could be used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. Furthermore, this compound could be used in the development of new catalysts, or in the study of protein structure and function. Finally, this compound could be used to synthesize organic compounds, such as pharmaceuticals and dyes.
合成法
The synthesis of 4,6-Difluoropyridine-2-carboxylic acid;sodium salt is relatively simple and can be accomplished using a few basic steps. First, pyridine-2-carboxylic acid is reacted with a fluorinating agent, such as fluorine gas, to produce the fluorinated pyridine-2-carboxylic acid. This intermediate can then be reacted with sodium hydroxide to form the desired product, sodium 4,6-difluoropyridine-2-carboxylate. This process can be carried out in a single-step reaction or in a multi-step reaction, depending on the desired purity of the final product.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4,6-difluoropyridine-2-carboxylate involves the reaction of 4,6-difluoropyridine-2-carboxylic acid with sodium hydroxide.", "Starting Materials": [ "4,6-difluoropyridine-2-carboxylic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4,6-difluoropyridine-2-carboxylic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Sodium 4,6-difluoropyridine-2-carboxylate." ] } | |
CAS番号 |
2173991-61-0 |
分子式 |
C6H3F2NNaO2 |
分子量 |
182.08 g/mol |
IUPAC名 |
sodium;4,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C6H3F2NO2.Na/c7-3-1-4(6(10)11)9-5(8)2-3;/h1-2H,(H,10,11); |
InChIキー |
GNCVJXMMRSPEEF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(N=C1C(=O)[O-])F)F.[Na+] |
正規SMILES |
C1=C(C=C(N=C1C(=O)O)F)F.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)
![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)
![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)
![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)
![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)



![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)



